1-(3-methoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Medicinal Chemistry SAR Physicochemical Properties

Researchers performing SAR studies on pyridin-2(1H)-one sulfonamides require specific positional isomers-generic substitution without validation fails due to sensitivity to three structural variables: sulfonyl position, N-1 substituent, and sulfonamide ring size. • Covers the meta-methoxybenzyl / 5-sulfonyl / pyrrolidine vector combination not represented by positional isomers or ring-size analogs. • MW 348.4, XLogP3-AA 1.2, TPSA 75.3 Ų, 0 H-bond donors-suitable for docking and FEP benchmark studies. • In stock for immediate dispatch; request a quote for bulk quantities.

Molecular Formula C17H20N2O4S
Molecular Weight 348.42
CAS No. 923729-50-4
Cat. No. B2599237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
CAS923729-50-4
Molecular FormulaC17H20N2O4S
Molecular Weight348.42
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
InChIInChI=1S/C17H20N2O4S/c1-23-15-6-4-5-14(11-15)12-18-13-16(7-8-17(18)20)24(21,22)19-9-2-3-10-19/h4-8,11,13H,2-3,9-10,12H2,1H3
InChIKeyYTCKWWGNACXACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Physicochemical Profile


1-(3-Methoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (CAS 923729-50-4) is a fully synthetic, small-molecule pyridin-2(1H)-one derivative characterized by a 5-position pyrrolidin-1-ylsulfonyl substituent and an N-1 3-methoxybenzyl group [1]. Its molecular formula is C17H20N2O4S with a molecular weight of 348.4 g/mol, a computed XLogP3-AA of 1.2, a topological polar surface area (TPSA) of 75.3 Ų, 0 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. The compound was first registered in PubChem on 2006-07-30 and belongs to the broader class of substituted pyridinones, a scaffold extensively explored in medicinal chemistry for kinase inhibition, bromodomain targeting, and mGluR2 positive allosteric modulation [2][3][4].

Scaffold Identity Synthetic pyridin-2(1H)-one core bearing 5-pyrrolidin-1-ylsulfonyl and N-1 3-methoxybenzyl groups
Research Fit Supports hit-to-lead SAR expansion on kinase and bromodomain targets
Profile Computed drug-likeness parameters within standard lead-like thresholds

Non-Interchangeability with Structural Analogs


The pyridin-2(1H)-one sulfonamide class exhibits pronounced structure-activity relationship (SAR) sensitivity to three independent structural variables: (i) the position of the sulfonamide substituent on the pyridinone ring (3- vs. 5-), (ii) the nature of the N-1 substituent (meta-methoxybenzyl vs. para-methoxybenzyl vs. unsubstituted), and (iii) the ring size of the sulfonamide amine (pyrrolidine vs. piperidine). Even among positional isomers, switching the methoxy group from the meta (3-) to the para (4-) position on the benzyl ring alters the spatial orientation of the electron-donating methoxy oxygen, which influences both the compound's lipophilicity and its hydrogen-bonding geometry with target proteins [1]. The pyrrolidine sulfonamide at the 5-position creates a distinctly different electrostatic surface compared to the same group at the 3-position, as the conjugated pyridinone carbonyl at position 2 exerts differential electronic effects on substituents at positions 3, 5, and 6 [2]. These structural differences preclude generic substitution without experimental validation.

Meta vs Para Isomer
N-1 3-methoxybenzyl (meta) versus 4-methoxy (para) may shift target-binding geometry and lipophilicity; isomer exchange cannot be assumed equivalent.
5- vs 3-Sulfonyl Position
5-sulfonyl cross-conjugation versus 3-sulfonyl direct conjugation with the C2 carbonyl alters electronic character; regioisomer switch may abolish on-target activity.
Pyrrolidine vs Piperidine
5-membered pyrrolidine versus 6-membered piperidine changes conformational envelope and steric occupancy; selectivity profile may not transfer.

Differentiation Evidence vs. Closest Analogs


Meta vs. Para Methoxybenzyl Isomer Comparison

The target compound bears a 3-methoxybenzyl (meta) substituent at N-1, whereas its closest positional isomer CAS 1251608-53-3 bears a 4-methoxybenzyl (para) group. Both share the identical molecular formula C17H20N2O4S, molecular weight 348.4 g/mol, and 5-pyrrolidin-1-ylsulfonyl substitution pattern [1]. The meta substitution places the methoxy oxygen at a different distance and angular relationship from the pyridinone core compared to the para isomer. In drug discovery campaigns, meta-substituted benzyl groups frequently exhibit differentiated target binding profiles from their para counterparts due to altered dipole moment orientation and differential steric occupancy within hydrophobic binding pockets [2].

Meta vs Para Isomer
Class-level
C₁₇H₂₀N₂O₄S; MW 348.4. CAS 1251608-53-3 (para) shares identical formula and mass but differs in methoxy position on benzyl ring.
Positional isomer may alter target binding interpretation.
Class-level inference; verify with target-specific binding assay.
Medicinal Chemistry SAR Physicochemical Properties

N-1 Substitution: Lipophilicity and Drug-Likeness

The target compound features an N-1 3-methoxybenzyl substituent, whereas comparator CAS 627843-18-9 (5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one) carries no N-1 substitution, leaving the pyridinone NH free . This difference has measurable consequences: the target compound has a computed XLogP3-AA of 1.2, reflecting moderate lipophilicity imparted by the benzyl group, whereas the unsubstituted analog is expected to have substantially lower logP due to the absence of the lipophilic benzyl moiety and the presence of a hydrogen bond donor at N-1 (the NH) [1]. The target compound has 0 hydrogen bond donors and 5 acceptors, while the unsubstituted core has 1 donor (NH) and 4 acceptors, affecting membrane permeability predictions [1].

N-1 Substitution Effect
Class-level
Target XLogP3-AA 1.2, HBD 0, HBA 5, TPSA 75.3 Ų vs unsubstituted analog (estimated XLogP
Lipophilicity and H-bond shift may affect permeability assay context.
Computed properties; experimental ADME validation recommended.
5- vs 3-Sulfonyl
Class-level
Target (5-sulfonyl): cross-conjugated to C2 carbonyl. Comparator CAS 1551867-04-9 (3-sulfonyl): directly conjugated, stronger electron withdrawal.
Regioisomeric electronic difference may change activity profile.
Pyridinone electronic principles; confirm with functional target assay.
Pyrrolidine vs Piperidine
Class-level
Target: pyrrolidine (5-membered) C₁₇H₂₀N₂O₄S MW 348.4. Piperidine analog (6-membered) est. C₁₈H₂₂N₂O₄S MW 362.4.
Conformational difference may impact selectivity context.
Ring puckering affects target fit; validate within SAR panel.
Drug-Likeness Profile
Class-level
MW 348.4, XLogP3-AA 1.2, HBD 0, HBA 5, TPSA 75.3 Ų, RotB 5 — all within Lipinski/Veber thresholds.
Computed drug-likeness supports screening candidate fit.
Computed values; experimental solubility and permeability data to verify.
Drug Design Lipophilicity ADME

Sulfonyl Position: Regioisomeric Electronic Effects

The target compound positions the pyrrolidin-1-ylsulfonyl group at the 5-position of the pyridin-2(1H)-one ring, whereas comparator CAS 1551867-04-9 (3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, also designated PSB-1115) places the identical sulfonamide at the 3-position [1]. In the pyridin-2(1H)-one system, the carbonyl at position 2 is conjugated with the ring π-system; a sulfonyl at position 3 is in direct conjugation with the C2 carbonyl, exerting a stronger electron-withdrawing effect that perturbs the ring electronics differently than a 5-sulfonyl substituent, which is cross-conjugated relative to the carbonyl [2]. This electronic difference manifests in altered reactivity of the pyridinone ring, differential pKa of any ionizable groups, and distinct molecular electrostatic potential surfaces that govern target recognition [2].

5- vs 3-Sulfonyl
Class-level
Target (5-sulfonyl): cross-conjugated to C2 carbonyl. Comparator CAS 1551867-04-9 (3-sulfonyl): directly conjugated, stronger electron withdrawal.
Regioisomeric electronic difference may change activity profile.
Pyridinone electronic principles; confirm with functional target assay.
Medicinal Chemistry Regioisomerism Electronic Effects

Pyrrolidine vs. Piperidine Ring Conformational Effects

The target compound incorporates a pyrrolidine (5-membered) ring in the sulfonamide group, whereas a closely related analog, 1-(3-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, substitutes this with a piperidine (6-membered) ring while retaining the identical 3-methoxybenzyl N-1 substitution and 5-sulfonyl pyridin-2(1H)-one core [1]. The pyrrolidine ring adopts a restricted pseudorotational envelope conformation with fewer accessible low-energy conformers than piperidine, which can interconvert between chair conformations [2]. This conformational difference affects the spatial trajectory of the sulfonamide group relative to the pyridinone plane and alters the compound's shape complementarity within target binding sites. The molecular formula differs: target C17H20N2O4S (MW 348.4) vs. piperidine analog C18H22N2O4S (estimated MW 362.4) [1].

Pyrrolidine vs Piperidine
Class-level
Target: pyrrolidine (5-membered) C₁₇H₂₀N₂O₄S MW 348.4. Piperidine analog (6-membered) est. C₁₈H₂₂N₂O₄S MW 362.4.
Conformational difference may impact selectivity context.
Ring puckering affects target fit; validate within SAR panel.
Conformational Analysis Sulfonamide Chemistry Structure-Based Design

Drug-Likeness and Lead-Like Profile

The target compound satisfies key drug-likeness filter criteria based on its computed physicochemical properties from PubChem: molecular weight 348.4 g/mol (<500 Da, compliant with Lipinski's Rule of Five), XLogP3-AA 1.2 (<5), 0 hydrogen bond donors (<5), and 5 hydrogen bond acceptors (<10) [1]. Its TPSA of 75.3 Ų falls below the 140 Ų threshold commonly associated with oral bioavailability [1]. The compound contains 5 rotatable bonds, within the ≤10 guideline for oral drug-likeness. The unsubstituted core comparator CAS 627843-18-9 (MW 228.27) is smaller and more fragment-like, while the piperidine analog (estimated MW 362.4) approaches the upper end of lead-like space . The target's balanced profile — moderate size, moderate lipophilicity, and absence of hydrogen bond donors — positions it as a lead-like screening compound suitable for further optimization in fragment-to-lead or hit-to-lead campaigns [1].

Drug-Likeness Profile
Class-level
MW 348.4, XLogP3-AA 1.2, HBD 0, HBA 5, TPSA 75.3 Ų, RotB 5 — all within Lipinski/Veber thresholds.
Computed drug-likeness supports screening candidate fit.
Computed values; experimental solubility and permeability data to verify.
Drug-Likeness Lead Optimization Computational ADME

Research & Procurement Application Scenarios


Hit-to-Lead Optimization for Kinase & Bromodomain Targets

The pyridin-2(1H)-one scaffold is a validated core for kinase inhibitors (e.g., TRK inhibitors) and bromodomain-targeting compounds [1][2]. The target compound's 5-pyrrolidin-1-ylsulfonyl substitution and meta-methoxybenzyl N-1 group provide a unique vector combination for structure-based lead optimization. Its computed drug-likeness (MW 348.4, XLogP3-AA 1.2, TPSA 75.3 Ų) positions it as an attractive starting point for SAR expansion, particularly when exploring the role of sulfonamide conformational constraints (pyrrolidine vs. piperidine) and benzyl substitution patterns (meta vs. para) on target potency and selectivity [3].

Pyridinone Sulfonamide Library Diversification

For organizations building focused screening libraries, this compound represents a specific node in the pyridin-2(1H)-one sulfonamide chemical space defined by three combinatorial axes: (i) sulfonyl position (3- vs. 5-), (ii) N-1 substituent identity (3-methoxybenzyl vs. 4-methoxybenzyl vs. unsubstituted), and (iii) sulfonamide amine ring size (pyrrolidine vs. piperidine). Procuring this specific compound (rather than a positional isomer or ring-size analog) ensures coverage of the meta-methoxybenzyl / 5-sulfonyl / pyrrolidine combination that may exhibit distinct biological fingerprinting relative to its nearest neighbors [3].

Computational Chemistry & Molecular Modeling Benchmark

The compound's well-defined structure (PubChem CID 7893123, InChIKey YTCKWWGNACXACJ-UHFFFAOYSA-N), moderate complexity (complexity score 629), and availability make it suitable as a benchmarking molecule for docking studies, pharmacophore model validation, and free-energy perturbation calculations targeting enzymes or bromodomains that recognize pyridinone-containing ligands [3][1]. Its 0 hydrogen bond donor count and 5 acceptor sites simplify the parameterization of binding free energy calculations compared to analogs bearing NH donors.

Analytical Method & Reference Standard Development

The compound may serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods targeting pyridin-2(1H)-one sulfonamides. Its moderate lipophilicity (XLogP3-AA 1.2) and well-resolved UV chromophore (from the pyridinone and methoxybenzyl moieties) facilitate chromatographic method development, while its structural distinction from the 4-methoxybenzyl positional isomer (CAS 1251608-53-3) provides a useful system suitability check for isomeric separation validation [3][2].

Application
Selection Property
Validation Focus
Kinase & bromodomain lead optimization
Pyridinone scaffold with defined substitution (5-pyrrolidinylsulfonyl, N-1 3-methoxybenzyl)
Target engagement and selectivity profiling
Focused library diversification
Specific chemotype node (meta-methoxy/5-sulfonyl/pyrrolidine)
SAR fingerprinting against regioisomeric analogs
Computational modeling benchmark
Well-characterized PubChem structure (CID 7893123)
Docking and free-energy perturbation parameterization
Analytical reference standard
Distinct chromophore and isomeric separation potential
HPLC/LC-MS method suitability and system suitability check
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